molecular formula C3H7NO3 B566066 DL-Serine-2,3,3-d3 CAS No. 70094-78-9

DL-Serine-2,3,3-d3

Cat. No. B566066
CAS RN: 70094-78-9
M. Wt: 108.111
InChI Key: MTCFGRXMJLQNBG-FUDHJZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Serine-2,3,3-d3 is the deuterium labeled DL-Serine . It is a fundamental metabolite and a mixture of D-Serine and L-Serine . It has antiviral activity against the multiplication of tobacco mosaic virus (TMV) .


Synthesis Analysis

DL-Serine-2,3,3-d3 can be used in the synthesis of novel tryptoline derivatives as IDO (indoleamine 2,3-Deoxygenase) inhibitors . These inhibitors can potentially be used for Alzheimer’s treatment .


Molecular Structure Analysis

The empirical formula of DL-Serine-2,3,3-d3 is C3D3H4NO3 . Its molecular weight is 108.11 . The SMILES string representation of its structure is OC([2H])([2H])C(N)([2H])C(O)=O .


Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into DL-Serine-2,3,3-d3 . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

DL-Serine-2,3,3-d3 is a solid powder . It has a mass shift of M+3 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “DL-Serine-2,3,3-d3”:

Alzheimer’s Disease Treatment Research

DL-Serine-2,3,3-d3 is used in the synthesis of novel tryptoline derivatives as IDO (indoleamine 2,3-Deoxygenase) inhibitors . These inhibitors have potential applications in the treatment of Alzheimer’s disease by impacting the kynurenine pathway, which is implicated in the disease’s pathology .

Proteomics Research

This compound serves as a biochemical tool in proteomics research , where it can be used to study protein expression, structure, and function within biological systems .

Biomolecular NMR Studies

In biomolecular NMR (Nuclear Magnetic Resonance) studies, DL-Serine-2,3,3-d3 can be utilized to investigate the structure and dynamics of proteins and nucleic acids at the atomic level .

Clinical Mass Spectrometry

It is applied in clinical mass spectrometry to analyze biological samples for diagnostic purposes or to monitor therapy by measuring specific proteins or metabolites .

Metabolism and Metabolomics Studies

Researchers use this compound to explore metabolic pathways and conduct metabolomics studies . The presence of deuterium allows for tracing the utilization and transformation of serine in biological systems .

Antiviral Research

DL-Serine-2,3,3-d3 has demonstrated antiviral activity against the multiplication of tobacco mosaic virus (TMV), indicating its potential use in studying virus-host interactions and antiviral mechanisms .

Mechanism of Action

Target of Action

DL-Serine-2,3,3-d3, a deuterium-labeled form of DL-Serine, primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .

Mode of Action

DL-Serine-2,3,3-d3 acts as an agonist at the glycine site of NMDA receptors . This means it binds to these receptors and activates them, enhancing their function. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects .

Biochemical Pathways

The activation of NMDA receptors by DL-Serine-2,3,3-d3 affects several biochemical pathways. One key pathway is the serine biosynthesis pathway , where DL-Serine-2,3,3-d3 can be used to study cancer metabolism . Additionally, it serves as a tool in metabolomics studies to quantify the serine pool within cells and tissues .

Pharmacokinetics

The presence of deuterium in the compound can potentially affect its pharmacokinetic profile, as deuterium substitution has been shown to influence the metabolic stability of drugs .

Result of Action

DL-Serine-2,3,3-d3 has been reported to exhibit antiviral activity against the multiplication of tobacco mosaic virus (TMV) . This suggests that the compound’s action can lead to molecular and cellular effects that inhibit viral replication.

Action Environment

The action, efficacy, and stability of DL-Serine-2,3,3-d3 can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature away from light and moisture for optimal stability .

Safety and Hazards

DL-Serine-2,3,3-d3 may cause respiratory tract irritation . It may be harmful if absorbed through skin and may cause skin irritation . Contact may cause eye irritation . It may be harmful if swallowed .

Future Directions

DL-Serine-2,3,3-d3 is used for research purposes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that DL-Serine-2,3,3-d3 could play a significant role in future drug development processes .

properties

IUPAC Name

2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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